molecular formula C27H22F5NO4 B13389098 pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate

pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate

Cat. No.: B13389098
M. Wt: 519.5 g/mol
InChI Key: PPORTZOERPWAMY-UHFFFAOYSA-N
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Description

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is an organic compound with the molecular formula C27H22F5NO4. It is commonly used as a reagent in peptide synthesis and drug development. This compound temporarily protects amino acids by shielding the hydroxyl or amine group, preventing unnecessary reactions or degradation. It can be reduced or hydrolyzed when necessary .

Preparation Methods

The preparation of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate typically involves the reaction of fluorenmethanol, pentafluorobenzoic acid, and norleucine through acid catalysis and the action of an activator . The synthetic route can be summarized as follows:

    Reactants: Fluorenmethanol, pentafluorobenzoic acid, and norleucine.

    Catalyst: Acid catalyst.

    Activator: Specific activator to facilitate the reaction.

    Conditions: The reaction is carried out under controlled temperature and pressure to obtain the target product.

Chemical Reactions Analysis

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to remove the protective groups, revealing the functional groups of the amino acids.

    Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate has several scientific research applications, including:

    Chemistry: Used in peptide synthesis to protect amino acids during the formation of peptide bonds.

    Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptides and proteins.

    Medicine: Utilized in drug development to create peptide-based therapeutics.

    Industry: Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate involves the temporary protection of amino acids. The compound forms a protective group around the hydroxyl or amine group of the amino acid, preventing unwanted reactions. This protection can be removed through reduction or hydrolysis, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific use of norleucine, which may provide different properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORTZOERPWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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